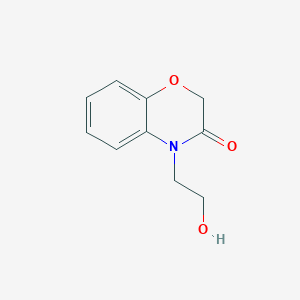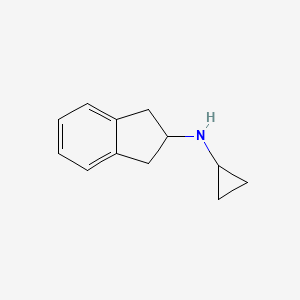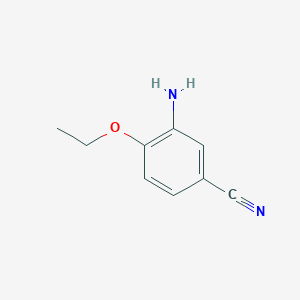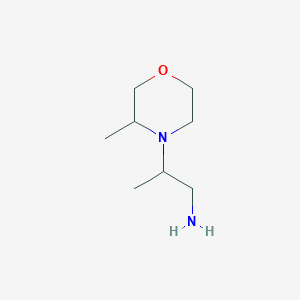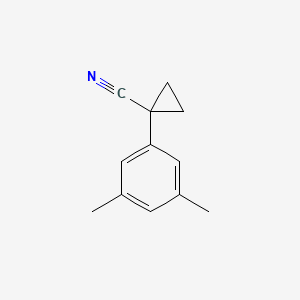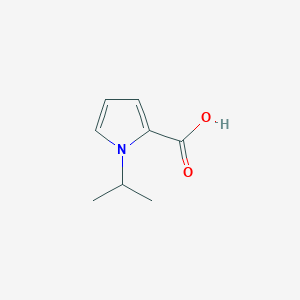
6-Bromo-4-chloro-8-fluoroquinoline
Overview
Description
6-Bromo-4-chloro-8-fluoroquinoline is a heterocyclic organic compound that belongs to the class of quinoline derivatives . It has a molecular weight of 260.49 . The IUPAC name for this compound is 6-bromo-4-chloro-8-fluoroquinoline .
Molecular Structure Analysis
The InChI code for 6-Bromo-4-chloro-8-fluoroquinoline is 1S/C9H4BrClFN/c10-5-3-6-7(11)1-2-13-9(6)8(12)4-5/h1-4H . The InChI key is BOJKYFPXJBYPIZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Bromo-4-chloro-8-fluoroquinoline is a solid at ambient temperature .Scientific Research Applications
Synthesis and Building Blocks in Drug Discovery
- Synthesis Techniques : The synthesis of halogenated quinolines, including variants like 6-Bromo-4-chloro-8-fluoroquinoline, involves practical and scalable routes. These compounds are synthesized from readily available quinoline derivatives, highlighting their accessibility in the pharmaceutical industry (Flagstad et al., 2014).
- Role in Antimicrobial Drug Discovery : Halogenated quinolines are significant in antimicrobial drug discovery. Their structural properties make them useful as building blocks for developing antibiotics and other antimicrobial agents (Flagstad et al., 2014).
Chemical Reactions and Properties
- Knorr Synthesis Application : 6-Bromo-4-chloro-8-fluoroquinoline can be used in Knorr synthesis, a method involving condensation and cyclization steps to produce quinoline derivatives. This synthesis route is significant in exploring new chemical reactions and creating novel compounds for various applications (Wlodarczyk et al., 2011).
- Electrochemical Behavior : The electrochemical properties of halogenated quinolines, including compounds like 6-Bromo-4-chloro-8-fluoroquinoline, are studied to understand the stability of carbon-halogen bonds in radical anions. This research is vital for applications in organic electrochemistry and material science (Alwair & Grimshaw, 1973).
Biological Activities and Applications
- Antifungal Activity : Some derivatives of halogenated quinolines, including those structurally related to 6-Bromo-4-chloro-8-fluoroquinoline, demonstrate antifungal properties. This discovery is crucial for developing new fungicides and antifungal medications (James, Loeffler, & Woodcock, 1981).
- Antibacterial Potency : Novel quinoline derivatives, structurally akin to 6-Bromo-4-chloro-8-fluoroquinoline, exhibit broad-spectrum antimicrobial activity. This finding is significant in the field of medicinal chemistry, especially for the development of new antibiotics (Desai, Rajpara, & Joshi, 2012).
Applications in Material Science
- Double Helix Formation : Studies involving 8-fluoroquinoline oligoamides show that they can assemble into double helical dimers and undergo cross-hybridization with chloro-substituted analogs. This research is fundamental for understanding molecular self-assembly and applications in nanotechnology and material science (Gan et al., 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-bromo-4-chloro-8-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-5-3-6-7(11)1-2-13-9(6)8(12)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJKYFPXJBYPIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-[Bis(4-bromophenyl)amino]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1518107.png)
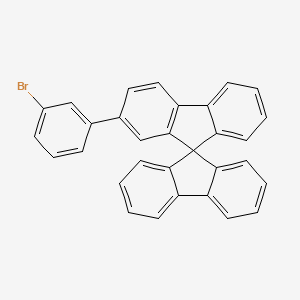
![1-(3-Hydroxypropyl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B1518119.png)
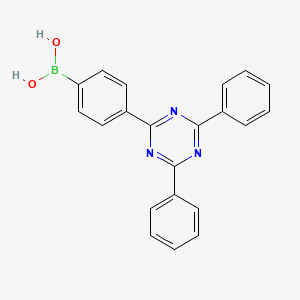
![[2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine](/img/structure/B1518123.png)
![1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1518124.png)
